Cas no 125962-80-3 (trans-4'-(p-Tolyl)-1,1'-Bi(cyclohexan)-4-one)

trans-4'-(p-Tolyl)-1,1'-Bi(cyclohexan)-4-one 化学的及び物理的性質

名前と識別子

-

- 4'-Tolylbicyclohexyl-4-one

- 4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one

- trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

- [1,1'-Bicyclohexyl]-4-one,4'-(4-methylphenyl)-, trans-

- 4'-tolyl-bicyclohexyl-4-one

- 4-(4-(4-Tolyl)cyclohexyl)cyclohexanone

- trans-4'-(4-Methylphenyl)-[1,1'-bicyclohexyl]-4-one

- 4'-p-tolylbi(cyclohexan)-4-one

- 4'-tolyl-bicyclohexyl-4-one 4-(4-(4-Tolyl)cyclohexyl)cyclohexanone

- 4-[4-(2-methylphenyl)cyclohexyl]cyclohexan-1-one

- [1,1'-Bicyclohexyl]-4-one,4'-(4-methylphenyl)-,trans

- 4-[4-(2-methylphenyl)cyclohexyl]-1-cyclohexanone

- 4-methyl phenyl dicyclohexyl ketone

- 4'-tolyl-bicyclohexyl-4-one 4-(4-(4-Tolyl)cyclohexyl)cyclohexanone

- [1,1'-Bicyclohexyl]-4-one, 4'-(4-methylphenyl)-, trans-

- 4-[4-(4-methylphenyl)cyclohexyl]cyclohexan-1-one

- DB-112831

- (1'r,4'r)-4'-(4-Methylphenyl)[1,1'-bi(cyclohexyl)]-4-one

- 125962-80-3

- AKOS015916564

- SCHEMBL18251909

- KPISRXVEAOLMIF-UHFFFAOYSA-N

- AKOS027460702

- DTXSID40703109

- MFCD30187299

- T3465

- (1'R,4'R)-4'-(4-METHYLPHENYL)-[1,1'-BI(CYCLOHEXANE)]-4-ONE

- CS-0160300

- trans-4'-(p-Tolyl)-[1,1'-Bi(cyclophexan)]-4-one

- DS-19155

- 1246646-13-8

- trans-4'-(p-Tolyl)-1,1'-Bi(cyclohexan)-4-one

-

- MDL: MFCD30187299

- インチ: InChI=1S/C19H26O/c1-14-2-4-15(5-3-14)16-6-8-17(9-7-16)18-10-12-19(20)13-11-18/h2-5,16-18H,6-13H2,1H3

- InChIKey: KPISRXVEAOLMIF-UHFFFAOYSA-N

- ほほえんだ: O=C1CCC([C@H]2CC[C@H](C3=CC=C(C)C=C3)CC2)CC1

計算された属性

- せいみつぶんしりょう: 270.19800

- どういたいしつりょう: 270.198

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 317

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 5

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 17.1A^2

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.026

- ゆうかいてん: No data available

- ふってん: 407.7°C at 760 mmHg

- フラッシュポイント: 176.1±23.7 °C

- 屈折率: 1.541

- PSA: 17.07000

- LogP: 5.02810

- じょうきあつ: 0.0±1.0 mmHg at 25°C

trans-4'-(p-Tolyl)-1,1'-Bi(cyclohexan)-4-one セキュリティ情報

- シグナルワード:warning

- 危害声明: H315-H319-H335

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

trans-4'-(p-Tolyl)-1,1'-Bi(cyclohexan)-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T67440-10g |

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one |

125962-80-3 | 97% | 10g |

¥104.0 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230940-5g |

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one |

125962-80-3 | 98% | 5g |

¥66.00 | 2024-08-09 | |

| TRC | T537620-100mg |

trans-4'-(p-Tolyl)-[1,1'-Bi(cyclohexan)]-4-one |

125962-80-3 | 100mg |

$ 65.00 | 2022-06-02 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T67440-100mg |

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one |

125962-80-3 | 97% | 100mg |

¥29.0 | 2023-09-06 | |

| Chemenu | CM203644-10g |

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one |

125962-80-3 | 97% | 10g |

$281 | 2021-06-15 | |

| Chemenu | CM203644-25g |

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one |

125962-80-3 | 97% | 25g |

$514 | 2021-06-15 | |

| ChemScence | CS-0160300-25g |

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one |

125962-80-3 | 25g |

$103.0 | 2022-04-28 | ||

| eNovation Chemicals LLC | D745286-100g |

[1,1'-Bicyclohexyl]-4-one, 4'-(4-methylphenyl)-, trans- |

125962-80-3 | 97% | 100g |

$180 | 2024-06-08 | |

| Alichem | A019138745-10g |

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one |

125962-80-3 | 97% | 10g |

$312.00 | 2023-09-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3465-1G |

trans-4'-(p-Tolyl)-1,1'-Bi(cyclohexan)-4-one |

125962-80-3 | 98.0%(GC) | 1G |

¥320.0 | 2022-06-09 |

trans-4'-(p-Tolyl)-1,1'-Bi(cyclohexan)-4-one 関連文献

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

trans-4'-(p-Tolyl)-1,1'-Bi(cyclohexan)-4-oneに関する追加情報

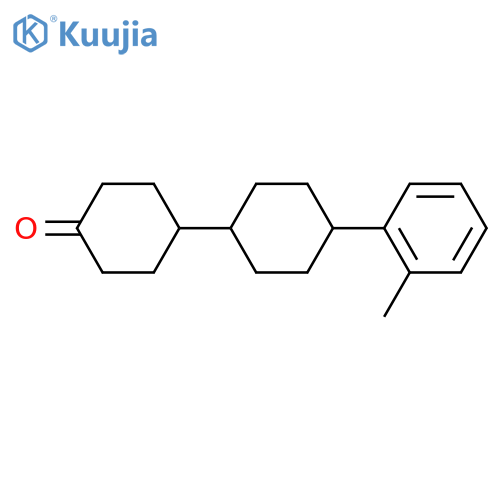

Introduction to trans-4'-(p-Tolyl)-1,1'-Bi(cyclohexan)-4-one (CAS No: 125962-80-3)

The compound trans-4'-(p-Tolyl)-1,1'-Bi(cyclohexan)-4-one, identified by the CAS number 125962-80-3, is a fascinating molecule with significant implications in the field of pharmaceutical chemistry and materials science. This bicyclic ketone derivative exhibits a unique structural framework that has garnered attention for its potential applications in drug design and advanced material synthesis. The presence of a rigid bi-cyclohexane core coupled with a p-tolyl substituent imparts distinct electronic and steric properties, making it a valuable candidate for further investigation.

Recent advancements in computational chemistry have enabled a deeper understanding of the molecular interactions of trans-4'-(p-Tolyl)-1,1'-Bi(cyclohexan)-4-one. Molecular dynamics simulations have revealed that the compound adopts a stable trans configuration, which enhances its solubility and bioavailability. This structural insight has been crucial in optimizing its pharmacokinetic profiles, making it an attractive scaffold for developing novel therapeutic agents. The bi-cyclohexane moiety, in particular, provides a scaffold that can be modified to target specific biological pathways without compromising stability.

In the realm of medicinal chemistry, the p-tolyl group plays a pivotal role in modulating the compound's reactivity and binding affinity. Studies have demonstrated that this aromatic substituent can interact with biological targets through hydrophobic and π-stacking interactions, which are essential for drug efficacy. The combination of these features has led to its exploration as a lead compound in the development of small-molecule inhibitors for various diseases. For instance, preliminary studies suggest that derivatives of trans-4'-(p-Tolyl)-1,1'-Bi(cyclohexan)-4-one exhibit promising anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory cascade.

The synthesis of trans-4'-(p-Tolyl)-1,1'-Bi(cyclohexan)-4-one presents an intriguing challenge due to its complex stereochemistry. Traditional synthetic routes often require multi-step processes with careful control over reaction conditions to achieve high yields and enantiopurity. However, recent innovations in catalytic methods have streamlined the synthesis, allowing for more efficient production. Transition metal-catalyzed cross-coupling reactions have been particularly effective in constructing the bi-cyclohexane core, while asymmetric hydrogenation techniques have enabled the precise control of stereochemistry. These advancements not only improve yield but also reduce environmental impact by minimizing waste and energy consumption.

Beyond pharmaceutical applications, trans-4'-(p-Tolyl)-1,1'-Bi(cyclohexan)-4-one has shown potential in materials science. Its rigid structure and aromatic substituents make it an excellent candidate for designing organic semiconductors and liquid crystals. These materials are critical in the development of next-generation electronic devices such as organic light-emitting diodes (OLEDs) and flexible displays. Research has indicated that incorporating this compound into polymer matrices can enhance charge transport properties, leading to more efficient and durable electronic components. The tunability of its electronic properties through structural modifications offers a versatile platform for innovation in material science.

The future prospects of trans-4'-(p-Tolyl)-1,1'-Bi(cyclohexan)-4-one are vast and multifaceted. Ongoing research is focused on expanding its chemical space through functionalization strategies that introduce new biological activities or material properties. By leveraging cutting-edge techniques such as directed evolution and high-throughput screening, scientists aim to discover novel derivatives with enhanced therapeutic efficacy or improved material performance. Collaborative efforts between academia and industry are essential to translate these findings into tangible applications that benefit society.

In conclusion, trans-4'-(p-Tolyl)-1,1'-Bi(cyclohexan)-4-one (CAS No: 125962-80-3) is a remarkable compound with far-reaching implications across multiple scientific disciplines. Its unique structural features and versatile reactivity make it a cornerstone in pharmaceutical development and advanced materials engineering. As research continues to uncover new possibilities, this molecule is poised to play a pivotal role in shaping the future of chemistry and related fields.

125962-80-3 (trans-4'-(p-Tolyl)-1,1'-Bi(cyclohexan)-4-one) 関連製品

- 4894-75-1(4-phenylcyclohexan-1-one)

- 20795-53-3(3-Phenylcyclohexanone)

- 34993-51-6((R)-3-Phenyl-cyclohexanone)

- 493-72-1(5-Phenylcyclohexane-1,3-dione)

- 92-51-3(1,1’-Bicyclohexyl)

- 3457-48-5(4,4'-Dimethylbenzil)

- 33468-32-5(2-Methyl-L-tryptophan)

- 2229105-56-8(5-(but-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)

- 301311-88-6((2E)-2-cyano-N-(4-methylphenyl)-3-5-(4-methylphenyl)furan-2-ylprop-2-enamide)

- 2169219-70-7(1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol)